molecular formula C14H17N3O B7516625 N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide

N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide

Cat. No. B7516625
M. Wt: 243.30 g/mol
InChI Key: CVLJVSHZCVTLPO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide, also known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DMPB is a pyrazole derivative that has been synthesized through various methods, including the reaction of 3,5-dimethylbenzoic acid with 2,5-dimethylpyrazole in the presence of a coupling agent.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide involves the inhibition of the activity of certain enzymes such as PKC and PLA2. PKC is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. PLA2 is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of certain cancer cells. N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide has been shown to have a low toxicity profile in animal studies, making it a potential candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide in lab experiments is its low toxicity profile, which makes it a safe compound to use in animal studies. However, one of the limitations of using N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide. One area of interest is its potential applications in cancer research. N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide has been shown to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential applications in neurological disorders such as Alzheimer's disease. N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for neurological disorders.

Synthesis Methods

The synthesis of N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with 2,5-dimethylpyrazole in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting compound is then purified using column chromatography.

Scientific Research Applications

N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phospholipase A2 (PLA2), which are involved in various cellular processes such as signal transduction and inflammation. N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide has also been found to have anti-inflammatory and analgesic effects in animal models.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-5-10(2)7-12(6-9)14(18)15-13-8-11(3)16-17(13)4/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLJVSHZCVTLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=NN2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylpyrazol-3-yl)-3,5-dimethylbenzamide

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